1-(5-Bromopyridin-2-yl)propan-1-ol
Overview
Description
1-(5-Bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a propanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpropanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LAH, catalytic hydrogenation, ether, room temperature.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 1-(5-Bromopyridin-2-yl)propan-1-one.
Reduction: 1-(5-Pyridin-2-yl)propan-1-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of a propanol group, which may alter its chemical reactivity and biological activity.
5-Bromopyridin-2-ol: Lacks the propanol group, making it less versatile in certain synthetic applications.
6-Bromopyridin-2-ol: Similar structure but with the bromine atom at the 6-position, which can lead to different reactivity and applications.
Uniqueness: 1-(5-Bromopyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both the bromine atom and the hydroxyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVVFDVIZCJRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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